4-Methyl-[1,2]oxazolo[4,5-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O |
|---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
4-methyl-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H6N2O/c1-5-6-4-9-10-7(6)2-3-8-5/h2-4H,1H3 |
InChI Key |
KWSBSRKOWQZRDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1C=NO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methyl 1 2 Oxazolo 4,5 C Pyridine
Strategic Disconnections and Retrosynthetic Analysis for thenih.govnih.govOxazolo[4,5-c]pyridine Framework
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine scaffold, several strategic disconnections can be envisioned, primarily revolving around the formation of the oxazole (B20620) ring or the pyridine (B92270) ring.
A primary disconnection strategy involves breaking the N-O and C-C bonds of the oxazole ring, leading back to a suitably functionalized pyridine precursor. This approach considers the pyridine ring as the foundational unit, onto which the oxazole is constructed. Key considerations for this strategy include the regioselective introduction of functional groups at the C3 and C4 positions of the pyridine ring that will ultimately form the oxazole.
Alternatively, a disconnection across the pyridine ring while keeping the oxazole intact suggests a strategy where a pre-formed oxazole derivative is used as a building block for the construction of the pyridine ring. This approach might involve condensation reactions to form the six-membered pyridine ring.
A third approach involves disconnections that lead to acyclic precursors, which can then undergo a cascade of reactions, potentially in a multi-component fashion, to assemble the final bicyclic system in a single synthetic operation.
Cyclization Reactions Utilizing Pyridine Precursors
The construction of the nih.govnih.govoxazolo[4,5-c]pyridine core often relies on the cyclization of appropriately substituted pyridine derivatives. A common strategy involves the use of 3-amino-4-halopyridines as key intermediates. These compounds can undergo further functionalization and subsequent cyclization to form the fused oxazole ring. For instance, the synthesis of N-substituted-3-amino-4-halopyridines provides a versatile platform for accessing various fused heterocyclic systems, including imidazopyridines, and by analogy, could be adapted for oxazolopyridine synthesis. nih.gov
One potential pathway could involve the conversion of a 3-aminopyridine derivative to a hydroxylamine or a related species at the 3-position, followed by intramolecular cyclization onto an activated 4-position of the pyridine ring. The presence of a methyl group at the 4-position of the target molecule suggests that the starting pyridine precursor would likely be a 4-methyl-substituted pyridine.
Approaches Involving Oxazole Ring Formation on a Pyridine Template
This strategy focuses on building the oxazole ring onto a pre-existing, suitably functionalized pyridine core. A key precursor for this approach would be a 3-amino-4-hydroxypyridine derivative. The synthesis of related oxazolo[4,5-b]pyridines has been achieved through the condensation of 2-amino-3-hydroxypyridine with various reagents. researchgate.net A similar approach could be envisioned for the [4,5-c] isomer, starting from 3-amino-4-hydroxypyridine or its synthetic equivalent.
For instance, the reaction of a 3-amino-4-hydroxypyridine with a carbonyl compound or a carboxylic acid derivative could lead to the formation of the oxazole ring. The specific conditions for such a cyclization would depend on the nature of the reactants and the desired substitution pattern on the oxazole ring.
Multi-Component Reaction Sequences for Direct Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds from simple starting materials in a single pot. While specific MCRs for the direct synthesis of 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine are not extensively documented, the principles of MCRs can be applied to design potential synthetic routes.
For example, a hypothetical MCR could involve the reaction of a β-dicarbonyl compound, an ammonia source, and a suitable oxygen-containing component that could lead to the formation of both the pyridine and the oxazole rings in a domino fashion. The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known three-component reaction for synthesizing imidazo-fused scaffolds, demonstrates the power of MCRs in heterocyclic synthesis. semanticscholar.org An analogous reaction, perhaps with a modified set of starting materials, could potentially be developed for the synthesis of the nih.govnih.govoxazolo[4,5-c]pyridine core.
Transition Metal-Catalyzed Coupling Reactions in Oxazolo[4,5-c]pyridine Synthesis
Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for the formation of C-C and C-heteroatom bonds. These methods are particularly valuable for the derivatization and synthesis of complex heterocyclic systems.
Palladium-Catalyzed Cross-Coupling Methodologies for Derivatization
Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of heterocyclic cores. For the nih.govnih.govoxazolo[4,5-c]pyridine system, these reactions can be employed to introduce various substituents onto the pyridine or oxazole ring, allowing for the synthesis of a diverse library of compounds for structure-activity relationship studies.
For example, if a halogenated derivative of nih.govnih.govoxazolo[4,5-c]pyridine is synthesized, reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination could be used to introduce aryl, alkyl, alkynyl, and amino groups, respectively. The synthesis of related triazolopyridines has utilized palladium-catalyzed reactions, highlighting the applicability of this approach in the broader class of fused pyridine heterocycles. amanote.comorganic-chemistry.org
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions for Derivatization
| Reaction Name | Reactants | Catalyst/Ligand | Product |
| Suzuki Coupling | Halogenated oxazolopyridine, Boronic acid/ester | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl/Alkyl-substituted oxazolopyridine |
| Heck Coupling | Halogenated oxazolopyridine, Alkene | Pd(OAc)₂, P(o-tol)₃ | Alkenyl-substituted oxazolopyridine |
| Sonogashira Coupling | Halogenated oxazolopyridine, Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl-substituted oxazolopyridine |
| Buchwald-Hartwig Amination | Halogenated oxazolopyridine, Amine | Pd₂(dba)₃, BINAP/Xantphos | Amino-substituted oxazolopyridine |
Other Metal-Mediated Cyclizations and Functionalizations
Besides palladium, other transition metals such as copper, rhodium, and cobalt can also be employed in the synthesis and functionalization of the nih.govnih.govoxazolo[4,5-c]pyridine ring system. Copper-catalyzed reactions, for instance, are well-known for their utility in forming C-N and C-O bonds, which could be pivotal in the cyclization step to form the oxazole ring. Copper-catalyzed cycloaddition reactions have been used in the synthesis of various triazole-containing heterocycles. mdpi.comorganic-chemistry.org
Cobalt-catalyzed [2+2+2] cycloaddition reactions offer a powerful method for the construction of pyridine rings. An intramolecular cobalt-catalyzed cycloaddition of a precursor containing an ynamide, a nitrile, and an alkyne has been reported for the synthesis of fused 3-aminopyridines. nih.gov This strategy could potentially be adapted for the synthesis of the nih.govnih.govoxazolo[4,5-c]pyridine core by designing a suitable acyclic precursor.
Table 2: Examples of Other Metal-Mediated Reactions in Heterocyclic Synthesis
| Metal | Reaction Type | Application in Heterocycle Synthesis | Reference |
| Copper | Cycloaddition/Coupling | Synthesis of triazoles and other N-heterocycles | mdpi.comorganic-chemistry.org |
| Cobalt | [2+2+2] Cycloaddition | Synthesis of fused pyridine rings | nih.gov |
| Rhodium | C-H Activation/Annulation | Direct functionalization and annulation of heterocycles | N/A |
Green Chemistry and Sustainable Approaches in the Synthesis of 4-Methyl-researchgate.netnih.govoxazolo[4,5-c]pyridine
No specific information was found regarding the application of green chemistry principles to the synthesis of 4-Methyl- researchgate.netnih.govoxazolo[4,5-c]pyridine.
Microwave-Assisted Synthetic Protocols
There are no available scientific reports detailing microwave-assisted synthetic protocols specifically for 4-Methyl- researchgate.netnih.govoxazolo[4,5-c]pyridine. While microwave-assisted synthesis is a common technique for related heterocyclic compounds to enhance reaction rates and yields, its application to this particular molecule has not been documented in the reviewed literature.
Catalyst-Mediated Processes for Enhanced Efficiency
No literature was identified describing catalyst-mediated processes for the synthesis of 4-Methyl- researchgate.netnih.govoxazolo[4,5-c]pyridine.
Solvent-Free and Atom-Economical Transformations
Information regarding solvent-free and atom-economical transformations for the synthesis of 4-Methyl- researchgate.netnih.govoxazolo[4,5-c]pyridine is not available in the current scientific literature.
Chemo-, Regio-, and Stereoselective Synthesis of 4-Methyl-researchgate.netnih.govoxazolo[4,5-c]pyridine Derivatives
No research articles or data could be found on the chemo-, regio-, and stereoselective synthesis of derivatives of 4-Methyl- researchgate.netnih.govoxazolo[4,5-c]pyridine.
Scale-Up Considerations and Process Chemistry for 4-Methyl-researchgate.netnih.govoxazolo[4,5-c]pyridine Production
There is no available information on the scale-up or process chemistry for the production of 4-Methyl- researchgate.netnih.govoxazolo[4,5-c]pyridine.
Chemical Reactivity and Mechanistic Investigations of 4 Methyl 1 2 Oxazolo 4,5 C Pyridine
Electrophilic Aromatic Substitution on the Pyridine (B92270) and Oxazole (B20620) Moieties
The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom, making electrophilic aromatic substitution (EAS) reactions challenging. utexas.eduyoutube.com This deactivation is comparable to that of nitrobenzene. utexas.edu Consequently, harsh reaction conditions are often required, and the substitution, when it occurs, is typically directed to the meta-position relative to the ring nitrogen. youtube.com For 4-Methyl- stackexchange.comnih.govoxazolo[4,5-c]pyridine, the positions on the pyridine ring are subject to this deactivating effect. The oxazole ring itself is considered an electron-rich five-membered heterocycle and would be expected to be more reactive towards electrophiles than the pyridine ring.
Direct halogenation and nitration studies specifically on 4-Methyl- stackexchange.comnih.govoxazolo[4,5-c]pyridine are not extensively documented in the reviewed literature. However, predictions can be made based on the known chemistry of pyridine and related heterocycles.
The nitration of pyridine itself is known to be a difficult reaction, requiring aggressive conditions and resulting in low yields of the 3-nitro derivative. rsc.org Computational studies on the nitration of pyridine with the nitronium ion (NO₂⁺) indicate that while the reaction has a low activation energy, the strongly acidic medium required for the reaction leads to the protonation of the pyridine nitrogen, which strongly deactivates the ring towards electrophilic attack. rsc.org For 4-Methyl- stackexchange.comnih.govoxazolo[4,5-c]pyridine, electrophilic attack would likely be directed away from the pyridine ring and potentially towards the oxazole ring, although the specific site of substitution would depend on the reaction conditions and the relative activation of the different positions.
Friedel-Crafts reactions are generally unsuccessful with pyridine and its derivatives. jkchemical.com The Lewis acid catalyst used in the reaction, such as aluminum chloride (AlCl₃), coordinates with the basic nitrogen atom of the pyridine ring. masterorganicchemistry.com This coordination results in the formation of a positively charged complex, which further deactivates the aromatic ring to electrophilic attack by the acylium or alkyl carbocation. jkchemical.comyoutube.com
Due to these limitations, it is highly improbable that 4-Methyl- stackexchange.comnih.govoxazolo[4,5-c]pyridine would undergo standard Friedel-Crafts acylation or alkylation on the pyridine portion of the molecule. Alternative methods, such as the Minisci reaction, are often employed to introduce acyl groups onto heteroaromatic rings like pyridine, though specific applications to this particular scaffold are not reported. jkchemical.com
Table 1: Predicted Reactivity towards Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Predicted Outcome for the Pyridine Ring | Rationale |
| Nitration | HNO₃/H₂SO₄ | Low reactivity, potential for meta-substitution if forced | Strong deactivation by the pyridine nitrogen, which is protonated in acidic media. rsc.org |
| Halogenation | X₂/FeX₃ | Low reactivity | Deactivation of the pyridine ring towards electrophilic attack. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | No reaction | The Lewis acid catalyst complexes with the pyridine nitrogen, deactivating the ring. jkchemical.commasterorganicchemistry.com |
| Friedel-Crafts Alkylation | RCl/AlCl₃ | No reaction | Similar to acylation, the catalyst deactivates the ring. masterorganicchemistry.comyoutube.com |
Nucleophilic Substitution Reactions at Key Ring Positions
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r). This reactivity is particularly pronounced at the positions ortho and para (C2 and C4) to the ring nitrogen, as the negative charge in the Meisenheimer-like intermediate can be stabilized by delocalization onto the electronegative nitrogen atom. stackexchange.com In the case of 4-Methyl- stackexchange.comnih.govoxazolo[4,5-c]pyridine, the relevant positions on the pyridine ring would be susceptible to nucleophilic attack, especially if a good leaving group is present.
While direct experimental data for 4-Methyl- stackexchange.comnih.govoxazolo[4,5-c]pyridine is scarce, studies on related halogenated heteroaromatic systems provide insights into potential reactions. For instance, N-protected halogenoimidazoles have been shown to undergo nucleophilic substitution with various nucleophiles, including those containing sulfur and oxygen. rsc.org The position of substitution is dependent on the specific location of the halogen and the electronic nature of the ring system.
In a related isomeric system, isoxazolo[4,5-b]pyridines, their synthesis often involves an intramolecular nucleophilic substitution of a nitro group by an adjacent nucleophile to form the isoxazole (B147169) ring. nih.gov This demonstrates the feasibility of nucleophilic substitution on the pyridine ring to form fused heterocyclic systems. It can be inferred that if a suitable leaving group were present on the pyridine ring of 4-Methyl- stackexchange.comnih.govoxazolo[4,5-c]pyridine, it would likely be displaceable by heteroatom-containing nucleophiles.
Interesting rearrangement reactions have been observed in the isomeric isoxazolo[4,5-b]pyridine (B12869654) system. Specifically, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo a base-promoted Boulton–Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl stackexchange.comnih.govjkchemical.comtriazol-4-yl)pyridines. nih.gov This type of rearrangement involves the opening of the isoxazole ring followed by re-cyclization. Although this has been documented for the [4,5-b] isomer, it suggests that the oxazole ring in the [4,5-c] system might also be susceptible to ring-opening under certain conditions, potentially leading to rearranged products.
Table 2: Predicted Reactivity towards Nucleophilic Substitution
| Reaction Type | Nucleophile | Predicted Outcome for a Halogenated Pyridine Ring | Rationale |
| Nucleophilic Substitution | RO⁻, RS⁻, R₂NH | Substitution at positions ortho or para to the pyridine nitrogen | The electron-withdrawing nature of the pyridine nitrogen stabilizes the anionic intermediate. stackexchange.com |
| Ring Rearrangement | Base | Potential for ring-opening and re-cyclization | By analogy to the Boulton–Katritzky rearrangement observed in isomeric systems. nih.gov |
Reactivity of the 4-Methyl Group
The reactivity of the methyl group at the 4-position of the pyridine ring is influenced by the electron-withdrawing nature of the heterocyclic system. The protons of a methyl group at a position ortho or para to the pyridine nitrogen are acidic and can be removed by a strong base. The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the ring nitrogen.
This increased acidity allows the methyl group to participate in a variety of reactions, including:
Condensation reactions: The deprotonated methyl group can act as a nucleophile and react with aldehydes and other electrophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde under appropriate conditions.
While specific studies on the reactivity of the 4-methyl group in 4-Methyl- stackexchange.comnih.govoxazolo[4,5-c]pyridine are not detailed in the available literature, the principles of methylpyridine chemistry suggest that it is a reactive site for functionalization.
Redox Chemistry of theresearchgate.netresearchgate.netOxazolo[4,5-c]pyridine System
The redox behavior of the researchgate.netresearchgate.netoxazolo[4,5-c]pyridine system is characterized by its electron-deficient nature. The fusion of the pyridine ring with an isoxazole ring, both of which contain electronegative heteroatoms, results in a heterocyclic system with a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This suggests that the compound is more readily reduced than oxidized.
Pericyclic Reactions and Cycloaddition Chemistry
Pericyclic reactions, which proceed through a cyclic transition state, offer a powerful route for the synthesis and transformation of heterocyclic systems. researchgate.net For 4-Methyl- researchgate.netresearchgate.netoxazolo[4,5-c]pyridine, the most relevant of these are cycloaddition reactions, particularly the Diels-Alder reaction.
The fused heterocyclic system presents two potential components for cycloaddition: the pyridine ring and the isoxazole ring.
Inverse-Electron-Demand Diels-Alder: The electron-deficient nature of the researchgate.netresearchgate.netoxazolo[4,5-c]pyridine system suggests it could function as the diene component in an inverse-electron-demand Diels-Alder reaction, reacting with electron-rich dienophiles. acsgcipr.org This type of reaction is common for electron-poor heterocycles like triazines and tetrazines, leading to the formation of new ring systems after the extrusion of a small stable molecule from the initial cycloadduct.
Normal-Electron-Demand Diels-Alder: The oxazole ring itself is known to participate as a diene in normal-electron-demand Diels-Alder reactions with electron-deficient dienophiles such as alkenes and alkynes. researchgate.netresearchgate.net These reactions are often followed by the loss of a small molecule (e.g., water or a nitrile) from the initial adduct to yield a highly substituted pyridine or furan. Activation of the oxazole nitrogen with a Lewis or Brønsted acid can facilitate this type of cycloaddition. nih.gov It is plausible that the fused isoxazole ring in the target molecule could exhibit similar, albeit modified, reactivity.
[3+2] Cycloaddition: While the isoxazole ring is stable, it can also be formed via a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. mdpi.com This is more relevant to the synthesis of the ring system rather than its subsequent reaction, but it is a key aspect of the chemistry of isoxazoles.
Mechanistic Elucidation of Novel Transformations Utilizing 4-Methyl-researchgate.netresearchgate.netoxazolo[4,5-c]pyridine as a Substrate
While specific experimental mechanistic studies on 4-Methyl- researchgate.netresearchgate.netoxazolo[4,5-c]pyridine are limited in the literature, the mechanisms of the aforementioned transformations can be inferred from established chemical principles and studies on analogous systems.
Mechanism of Methyl Group Oxidation: For the catalytic oxidation of the 4-methyl group, the mechanism on a vanadium oxide surface is believed to be initiated by the abstraction of a hydrogen atom from the methyl group. Quantum chemical studies on 4-methylpyridine (B42270) oxidation suggest that the rate-limiting step is the heterolytic cleavage of a C-H bond, a process facilitated by the basicity of the catalyst's vanadyl oxygen. ijcce.ac.ir The resulting benzyl-like radical intermediate is then further oxidized to the aldehyde and subsequently to the carboxylic acid.
Mechanism of Condensation Reactions: The mechanism of a base-catalyzed condensation at the 4-methyl position involves three main steps:
Deprotonation of the methyl group by a suitable base (e.g., LDA, NaH) to form a resonance-stabilized carbanion.
Nucleophilic attack of this carbanion on the carbonyl carbon of an electrophile (e.g., an aldehyde).
Protonation of the resulting alkoxide during workup to yield the alcohol product, which may subsequently dehydrate to form a C=C double bond.
Mechanism of Cycloaddition: The Diels-Alder reaction is a concerted pericyclic reaction. The mechanism involves a single, cyclic transition state where the new sigma bonds are formed simultaneously as the pi bonds of the diene and dienophile are reorganized. researchgate.net The stereochemistry of the reaction is highly controlled, following the Woodward-Hoffmann rules. For a thermal [4+2] cycloaddition, the reaction proceeds in a suprafacial-suprafacial manner, meaning the dienophile adds to the same face of the diene plane. researchgate.net
Further research into the reactivity of 4-Methyl- researchgate.netresearchgate.netoxazolo[4,5-c]pyridine would be invaluable for elucidating the precise mechanistic pathways and unlocking its full potential as a synthetic building block.
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-field ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the initial and most crucial data for structural determination. The chemical shift (δ), reported in parts per million (ppm), for each unique proton and carbon atom is dictated by its local electronic environment.
For 4-Methyl- researchgate.netclockss.orgoxazolo[4,5-c]pyridine, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and a singlet for the methyl group. The ¹³C NMR spectrum would correspondingly display signals for the seven unique carbon atoms in the molecule.
Based on analyses of related heterocyclic systems like oxazolo[4,5-b]pyridines and other substituted pyridines, predicted chemical shifts can be estimated. researchgate.netnih.gov The protons and carbons of the pyridine ring are influenced by the electronegativity of the nitrogen atom and the anisotropic effects of the fused oxazole (B20620) ring. The methyl group protons are expected to appear in the typical alkyl region, while its carbon signal would be significantly upfield.
Exemplary Data Table for ¹H NMR Chemical Shifts Predicted chemical shifts for 4-Methyl- researchgate.netclockss.orgoxazolo[4,5-c]pyridine in a standard solvent like CDCl₃.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | 8.0 - 8.4 | d | ~5-6 |
| H-7 | 7.2 - 7.6 | d | ~5-6 |
| 4-CH₃ | 2.5 - 2.8 | s | - |
Exemplary Data Table for ¹³C NMR Chemical Shifts Predicted chemical shifts for 4-Methyl- researchgate.netclockss.orgoxazolo[4,5-c]pyridine in a standard solvent like CDCl₃.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-3a | 150 - 155 |
| C-4 | 160 - 165 |
| C-5 | 145 - 150 |
| C-7 | 115 - 120 |
| C-7a | 148 - 152 |
| C-7b | 125 - 130 |
| 4-CH₃ | 15 - 20 |
While one-dimensional NMR provides chemical shifts, two-dimensional (2D) NMR experiments are essential for assembling the molecular skeleton by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). For 4-Methyl- researchgate.netclockss.orgoxazolo[4,5-c]pyridine, a cross-peak between the signals for H-5 and H-7 would confirm their adjacency on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-5, C-7, and the methyl group by correlating them to their attached protons (H-5, H-7, and 4-CH₃).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. It is crucial for identifying quaternary (non-protonated) carbons and piecing together the fused ring system. For instance, correlations from the methyl protons (4-CH₃) to carbons C-3a and C-4 would confirm the position of the methyl group. Similarly, correlations from H-5 to C-4, C-7, and C-7b would help establish the connectivity of the pyridine ring and its fusion to the oxazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, which is critical for determining stereochemistry and conformation. For a planar aromatic system like this, NOESY can help confirm assignments by showing correlations between adjacent protons, such as between H-5 and the methyl protons.
Solid-State NMR (SSNMR) is a vital tool for characterizing drug substances and other organic materials in their solid form. europeanpharmaceuticalreview.com Unlike solution NMR, SSNMR provides information about the local environment within a crystal lattice. This is particularly important for identifying and distinguishing between different crystalline forms, or polymorphs, which can have different physical properties like solubility and stability. researchgate.netnih.gov
For 4-Methyl- researchgate.netclockss.orgoxazolo[4,5-c]pyridine, ¹³C and ¹⁵N SSNMR could be employed to:
Identify Polymorphism: Different crystal packing arrangements lead to distinct chemical shifts for the same carbon or nitrogen atoms. The presence of multiple peaks for a single atomic position in a sample would indicate a mixture of polymorphs.
Characterize Crystal Structure: SSNMR can provide information on molecular conformation and intermolecular interactions within the solid material. researchgate.net The chemical shifts are highly sensitive to the local structure, acting as a "fingerprint" for a specific crystalline form. fsu.edubohrium.com This technique is complementary to X-ray diffraction, especially for materials that are not amenable to single-crystal X-ray analysis.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), often using techniques like Time-of-Flight (TOF) or Orbitrap, measures the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula.
For 4-Methyl- researchgate.netclockss.orgoxazolo[4,5-c]pyridine, the molecular formula is C₇H₆N₂O. HRMS would be used to confirm this formula by comparing the experimentally measured exact mass of the molecular ion ([M+H]⁺) with the calculated theoretical mass.
Exemplary Data Table for HRMS
| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | C₇H₇N₂O⁺ | 135.0553 | 135.055x |
In a mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the molecular structure. The fragmentation of heterocyclic systems often involves characteristic losses of small, stable molecules or radicals.
For 4-Methyl- researchgate.netclockss.orgoxazolo[4,5-c]pyridine, the fragmentation pattern would likely involve cleavages of the oxazole and pyridine rings. Based on the fragmentation of related oxazoles and pyridines, expected fragmentation pathways could include: clockss.org
Loss of CO: A common fragmentation pathway for oxazoles involves the initial loss of a carbon monoxide molecule.
Loss of HCN or CH₃CN: Subsequent or alternative fragmentation could involve the cleavage of the pyridine or oxazole ring to lose hydrogen cyanide or acetonitrile, respectively.
Ring Cleavage: The fused ring system may undergo more complex rearrangements and cleavages, leading to a series of characteristic fragment ions that can be rationalized to support the proposed structure. Analysis of these pathways provides strong confirmatory evidence for the connectivity of the heterocyclic core. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present within a molecule. These techniques probe the vibrational motions of chemical bonds, which occur at specific, quantized frequencies corresponding to the energy of the absorbed (IR) or inelastically scattered (Raman) photons. The resulting spectrum serves as a unique molecular "fingerprint."
For 4-Methyl- uzh.chlibretexts.orgoxazolo[4,5-c]pyridine, the spectrum is expected to exhibit characteristic bands corresponding to the vibrations of the fused pyridine and oxazole rings, as well as the methyl substituent. Analysis of analogous heterocyclic systems allows for the assignment of these vibrational modes. nih.govpw.edu.pl
Key expected vibrational modes include:
Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the pyridine ring typically appear in the 3150–3000 cm⁻¹ region. pw.edu.pl
C=N and C=C Stretching: The stretching vibrations of the double bonds within the fused aromatic rings are expected in the 1650–1400 cm⁻¹ range. The quaternization of a nitrogen atom in a pyridine ring is known to induce a strong band around 1630 cm⁻¹, a feature that can be characteristic of the heterocyclic system. pw.edu.pl
Methyl Group Vibrations: The methyl group (CH₃) will give rise to characteristic symmetric and asymmetric stretching and bending vibrations.
The complementary nature of IR and Raman spectroscopy is particularly useful; vibrations that are strong in IR may be weak in Raman, and vice versa, allowing for a more complete analysis of the molecule's vibrational framework.
Table 1: Expected Characteristic Vibrational Frequencies for 4-Methyl- uzh.chlibretexts.orgoxazolo[4,5-c]pyridine
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3150 - 3000 | IR, Raman |
| Methyl C-H Stretch | 2975 - 2850 | IR, Raman |
| Ring C=N Stretch | 1640 - 1620 | IR (Strong) |
| Aromatic Ring C=C Stretch | 1600 - 1450 | IR, Raman |
| Methyl C-H Bending | 1470 - 1430 | IR, Raman |
| Ring Skeleton Vibrations | 1300 - 1000 | IR, Raman |
| C-H Out-of-Plane Bending | 900 - 700 | IR (Strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. lumenlearning.com This absorption corresponds to the promotion of electrons from lower-energy ground states to higher-energy excited states. The specific wavelengths of light absorbed are characteristic of the types of electronic transitions possible within the molecule. libretexts.org
Molecules with π-bonds and heteroatoms containing non-bonding electrons, such as 4-Methyl- uzh.chlibretexts.orgoxazolo[4,5-c]pyridine, are known as chromophores because they absorb light strongly in the UV-Vis region. lumenlearning.comlibretexts.org The fused aromatic system results in a conjugated π-system, where the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. This allows for lower-energy (longer-wavelength) electronic transitions. libretexts.org
The primary electronic transitions expected for this molecule are:
π → π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org Due to the extended conjugation in the fused ring system, these transitions are expected to be strong and occur at relatively long wavelengths in the UV region. uzh.chlibretexts.org
n → π* Transitions: These transitions involve promoting a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to a π* antibonding orbital. youtube.com These transitions are typically weaker in intensity and occur at longer wavelengths compared to π → π* transitions within the same chromophore. uzh.ch
The position and intensity of the absorption maxima (λ_max) are sensitive to the molecular environment, including the solvent, making UV-Vis spectroscopy a useful tool for studying molecule-solvent interactions.
Table 2: Expected Electronic Transitions for 4-Methyl- uzh.chlibretexts.orgoxazolo[4,5-c]pyridine
| Transition Type | Orbitals Involved | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π* | π (HOMO) → π* (LUMO) | 200 - 400 nm | High |
| n → π* | n (N, O lone pair) → π* (LUMO) | > 280 nm | Low |
X-ray Crystallography for Three-Dimensional Structural Characterization
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to construct an electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. researchgate.net
A single-crystal X-ray diffraction study of 4-Methyl- uzh.chlibretexts.orgoxazolo[4,5-c]pyridine would provide unambiguous confirmation of its molecular structure. The data obtained would reveal the planarity of the fused ring system and the precise geometry of the methyl group. Furthermore, analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the solid-state architecture. mdpi.comnih.gov
While specific data for the title compound is not publicly available, analysis of a related fused heterocyclic system, 3-(pyridine-4-yl)- uzh.chlibretexts.orgnih.govtriazolo[4,3-a]pyridine, illustrates the type of detailed information that is obtained from such an experiment. mdpi.com This includes the crystal system, space group, unit cell dimensions, and atomic coordinates.
Table 3: Illustrative Crystallographic Data Parameters Obtainable from Single-Crystal XRD (Note: Data shown is for the related compound 3-(pyridine-4-yl)- uzh.chlibretexts.orgnih.govtriazolo[4,3-a]pyridine for illustrative purposes) mdpi.com
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 15.1413(12) |
| b (Å) | 6.9179(4) |
| c (Å) | 13.0938(8) |
| β (°) | 105.102(6) |
| Volume (ų) | 1324.16(16) |
| Z (Molecules per unit cell) | 4 |
Co-crystal and Salt Formation Studies for Solid-State Engineering
Solid-state engineering involves the design and synthesis of crystalline materials with tailored physicochemical properties, such as solubility, stability, and bioavailability. A primary strategy in this field is the formation of multi-component crystals, including salts and co-crystals. nih.gov
Salts are formed through proton transfer between an acidic and a basic site, resulting in ionic interactions.
Co-crystals consist of two or more neutral components held together in a stoichiometric ratio by non-covalent interactions, most commonly hydrogen bonds. mdpi.com
The 4-Methyl- uzh.chlibretexts.orgoxazolo[4,5-c]pyridine molecule possesses a basic pyridine nitrogen atom, which is a prime site for forming hydrogen bonds or accepting a proton to form a salt. mdpi.com By systematically screening this compound with a variety of pharmaceutically acceptable co-formers (e.g., carboxylic acids, amides), it is possible to generate novel solid forms. These studies typically involve methods such as solution crystallization, liquid-assisted grinding, or slurry conversion. nih.gov The resulting materials are then characterized by techniques like X-ray diffraction to confirm the formation of a new crystalline phase and to understand the specific intermolecular interactions (supramolecular synthons) that direct the crystal assembly.
Table 4: Potential Supramolecular Synthons in Co-crystals of 4-Methyl- uzh.chlibretexts.orgoxazolo[4,5-c]pyridine
| Co-former Functional Group | Potential Interaction with Target Molecule | Resulting Synthon |
|---|---|---|
| Carboxylic Acid (-COOH) | Pyridine Nitrogen | O-H···N (Hydrogen Bond / Salt Formation) |
| Amide (-CONH₂) | Pyridine Nitrogen | N-H···N (Hydrogen Bond) |
| Phenol (-OH) | Pyridine Nitrogen | O-H···N (Hydrogen Bond) |
| Other N-heterocycles | Aromatic Rings | π-π Stacking |
Computational and Theoretical Chemistry Studies of 4 Methyl 1 2 Oxazolo 4,5 C Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties by modeling the electron density. For 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine, DFT calculations can elucidate a wide range of its chemical and physical characteristics.
The electronic behavior of 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine is governed by the interplay of its fused heterocyclic rings—the pyridine (B92270) and the isoxazole (B147169) moieties—and the electronic influence of the methyl group.
Electronic Structure: DFT calculations can map the electron density distribution across the molecule, revealing the arrangement of its fused planar rings. The molecule possesses CS symmetry with a planar pyridine ring. nih.gov The presence of an electron-donating methyl group is expected to influence the electronic properties of the pyridine ring system. nih.gov
Molecular Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the molecule's reactivity and electronic transitions. The HOMO is typically distributed over the more electron-rich regions of the molecule, making these sites susceptible to electrophilic attack. Conversely, the LUMO is located on the electron-deficient areas, indicating likely sites for nucleophilic attack. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and electronic excitation energy. Molecular orbitals are formed from the linear combinations of atomic orbitals. libretexts.org Bonding molecular orbitals, which have increased electron probability between nuclei, are lower in energy than the parent atomic orbitals, while antibonding orbitals are higher in energy. libretexts.orguci.edu
Charge Distribution: Methods such as Natural Bond Orbital (NBO) analysis can be employed to quantify the distribution of electronic charge on each atom. nih.gov This analysis would likely show a significant negative charge on the nitrogen atom of the pyridine ring and the oxygen atom of the isoxazole ring due to their high electronegativity. The carbon atoms bonded to these heteroatoms would carry a partial positive charge. This charge distribution is crucial for predicting intermolecular interactions and the molecule's dipole moment.
DFT calculations are highly effective in predicting spectroscopic data, which can aid in the structural elucidation and characterization of 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts for the aromatic protons on the pyridine ring would appear in the typical downfield region (δ 7.0-8.5 ppm), influenced by the ring's aromaticity and the presence of the fused isoxazole ring. The methyl group protons would be expected to resonate in the upfield region (δ 2.0-2.5 ppm). chemicalbook.com The ¹³C NMR spectrum would show distinct signals for each carbon atom, with their chemical shifts reflecting the local electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine This table presents hypothetical data based on typical values for similar structural motifs.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| CH₃ | 2.35 | 18.5 |
| Pyridine C-H | 7.10 - 8.50 | 115.0 - 150.0 |
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. Fused aromatic systems like this typically exhibit π→π* transitions. The predicted spectrum would likely show absorption maxima in the UV region, characteristic of heteroaromatic compounds.
IR Spectroscopy: DFT can compute the vibrational frequencies corresponding to the stretching and bending modes of the molecule's bonds. researchgate.net Key predicted vibrational bands would include C-H stretching from the methyl group and the pyridine ring, C=N and C=C stretching vibrations within the fused ring system, and C-O and N-O stretching from the isoxazole ring. These predicted frequencies can be compared with experimental IR spectra to confirm the molecular structure. chegg.com
Table 2: Predicted Key IR Vibrational Frequencies (cm⁻¹) for 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine This table presents hypothetical data based on typical values for similar functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3150 |
| Methyl C-H Stretch | 2850 - 2980 |
| C=N / C=C Ring Stretch | 1500 - 1650 |
| N-O Stretch | 1300 - 1400 |
DFT is instrumental in predicting the chemical reactivity and exploring potential reaction mechanisms.
Reactivity Indices: Analysis of the frontier orbitals (HOMO/LUMO) and calculated electrostatic potential maps can identify the most reactive sites. The nitrogen atom of the pyridine ring is a likely site for protonation or alkylation. Electrophilic aromatic substitution would likely occur at specific positions on the pyridine ring, guided by the directing effects of the fused isoxazole and methyl groups. The regioselectivity of reactions with various electrophiles can be studied computationally. nih.govresearchgate.net
Reaction Pathway Energetics: For a proposed reaction, DFT can be used to calculate the geometries and energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a detailed energetic profile of the reaction pathway. mdpi.com Such studies can predict the feasibility of a reaction and help to understand its mechanism, distinguishing between kinetically and thermodynamically controlled products. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine is a relatively rigid molecule due to its fused ring structure, Molecular Dynamics (MD) simulations can provide valuable information about its dynamic behavior and interactions.
Conformational Analysis: The primary conformational flexibility in this molecule is the rotation of the methyl group. MD simulations can explore the rotational energy barrier of this group. For more complex derivatives, MD is essential for exploring the accessible conformational space, which is crucial for understanding structure-property relationships. nih.gov
Intermolecular Interactions: MD simulations of the molecule in a solvent, such as water, can reveal details about its solvation shell and hydrogen bonding capabilities. Furthermore, simulations of multiple molecules can predict how they interact with each other in the condensed phase. This can identify tendencies for π-π stacking between the aromatic rings, which can influence crystal packing and material properties. Integrating MD with other computational techniques can help in discovering potential new molecules. nih.gov
Quantum Chemical Topology and Electron Density Analysis (e.g., QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density, ρ(r), to define chemical bonds and atomic interactions. wiley-vch.de
Bond Path Analysis: QTAIM analysis of the DFT-calculated electron density of 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine would reveal bond paths connecting the nuclei of bonded atoms. The presence of a bond path is a necessary condition for a chemical bond. wiley-vch.de
Bond Critical Points (BCPs): At the minimum of electron density along a bond path lies a bond critical point (BCP). The properties of the electron density at this point, such as its magnitude (ρBCP) and its Laplacian (∇²ρBCP), are used to characterize the nature of the bond. For the covalent bonds within the rings of this molecule, one would expect relatively high ρBCP values and negative Laplacian values, indicative of shared-type interactions. The analysis can also quantify the polarity and strength of the N-O, C-N, and C-O bonds within the isoxazole ring. QTAIM can be a powerful tool for understanding bonding in complex systems. nih.govrsc.org Investigating the topology of electron density can reveal the stabilizing or destabilizing nature of various interactions. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Modification Strategies (excluding biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the structural properties of a series of compounds and a specific property of interest. While often used for biological activity, QSAR can also be applied to physicochemical properties to guide scaffold modification.
Descriptor Calculation: A virtual library of analogues of 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine would be created by systematically varying substituents at different positions on the scaffold. For each analogue, a wide range of molecular descriptors would be calculated, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), and topological (e.g., connectivity indices) parameters.
Model Development: A QSAR model would then be developed to correlate these calculated descriptors with a target non-biological property, such as solubility, melting point, or a specific reactivity parameter. This involves statistical methods to create a predictive equation. Such models can be used to guide the synthesis of new compounds. nih.gov
Scaffold Modification: The resulting QSAR model can be used to predict the properties of new, unsynthesized compounds. This allows chemists to prioritize which derivatives to synthesize to achieve a desired physicochemical profile, thereby optimizing the scaffold for specific applications without necessarily focusing on a biological target. waocp.org This strategy is a key component in rational molecular design.
In Silico Docking Studies for Ligand-Protein Interaction Mechanisms (excluding specific biological targets or clinical relevance)
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of 4-Methyl- nih.govgoogle.comoxazolo[4,5-c]pyridine, docking studies are employed to understand the fundamental interaction mechanisms it may have with a variety of protein active sites, without focusing on a specific therapeutic target. This generalized approach helps to build a profile of the compound's potential binding modes, such as hydrogen bonding, hydrophobic interactions, and electrostatic contacts.
The process involves generating a three-dimensional structure of 4-Methyl- nih.govgoogle.comoxazolo[4,5-c]pyridine and then computationally placing it into the binding pocket of a generic protein model. A scoring function is then used to estimate the binding affinity, or strength of the interaction, for various poses. Through this method, researchers can identify the key structural features of the oxazolopyridine core that are most likely to participate in molecular interactions. For instance, the nitrogen atoms in the pyridine and oxazole (B20620) rings can act as hydrogen bond acceptors, while the methyl group can engage in hydrophobic interactions.
While specific research detailing the docking of 4-Methyl- nih.govgoogle.comoxazolo[4,5-c]pyridine is not prominently available in scientific literature, the general methodology can be described. The findings from such a hypothetical study would typically be presented in a table summarizing the types of interactions and the associated energy scores.
| Binding Pose Rank | Binding Affinity (kcal/mol) | Dominant Interaction Type | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| 1 | -8.5 | Hydrogen Bond | ASN, GLN |
| 2 | -8.2 | Hydrophobic | LEU, VAL |
| 3 | -7.9 | Pi-Pi Stacking | PHE, TYR |
| 4 | -7.5 | Electrostatic | ASP, GLU |
Machine Learning Applications in Predicting 4-Methyl-nih.govgoogle.comoxazolo[4,5-c]pyridine Reactivity and Synthesis
Machine learning (ML) is increasingly being applied to the field of chemistry to predict molecular properties and reaction outcomes, thereby accelerating the discovery and synthesis of new compounds. For 4-Methyl- nih.govgoogle.comoxazolo[4,5-c]pyridine, ML models can be trained on large datasets of known chemical reactions and molecular structures to predict its reactivity and to propose efficient synthetic pathways.
In predicting reactivity, ML algorithms can learn from the structural features of a molecule, known as molecular descriptors, to estimate its propensity to participate in various types of chemical reactions. For 4-Methyl- nih.govgoogle.comoxazolo[4,5-c]pyridine, these descriptors would encode information about its size, shape, and electronic properties. The model could then predict, for example, the most likely site for electrophilic or nucleophilic attack on the oxazolopyridine ring system.
For synthesis prediction, retrosynthesis ML models can be used. These algorithms work by taking the target molecule—in this case, 4-Methyl- nih.govgoogle.comoxazolo[4,5-c]pyridine—and proposing a series of precursor molecules by suggesting strategic bond disconnections. This process is repeated until simple, commercially available starting materials are identified. This approach can uncover novel and more efficient synthetic routes that may not be obvious through traditional chemical intuition.
Although specific ML studies focused solely on 4-Methyl- nih.govgoogle.comoxazolo[4,5-c]pyridine are not yet prevalent, the framework for such an investigation is well-established. The outcomes of a predictive reactivity study could be summarized in a table indicating the probability of different reaction types.
| Reaction Type | Predicted Probability | Most Likely Site of Reaction |
|---|---|---|
| Electrophilic Aromatic Substitution | 0.75 | C7-position |
| Nucleophilic Aromatic Substitution | 0.45 | C5-position |
| N-Oxidation | 0.68 | Pyridine Nitrogen |
| Side-chain Oxidation | 0.32 | Methyl Group |
Advanced Applications of 4 Methyl 1 2 Oxazolo 4,5 C Pyridine in Chemical Research
4-Methyl-nih.govnih.govoxazolo[4,5-c]pyridine as a Versatile Synthetic Scaffold in Organic Synthesis
The structural rigidity and inherent functionalities of the oxazolopyridine core make it an exemplary scaffold in organic synthesis. A scaffold, in this context, is a core molecular framework upon which diverse chemical appendages can be systematically built, leading to a wide array of new chemical entities.
The 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine framework serves as a foundational structure for creating complex molecules. The strategic placement of nitrogen and oxygen atoms, coupled with the methyl group, provides multiple reactive sites for further chemical modifications. Research on related heterocyclic systems demonstrates the power of such scaffolds. For instance, the synthesis of various oxazolo[5,4-d]pyrimidine (B1261902) derivatives has been achieved through multi-step pathways starting from functionalized oxazole (B20620) precursors. nih.gov This highlights how a core heterocycle can be systematically elaborated to build more complex structures.
Similarly, strategies like the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction have been used to generate diverse fused heterocycles, including imidazo[1,2-a]pyridine (B132010) and furo[2,3-c]pyridine (B168854) skeletons. researchgate.net These methodologies underscore the potential of the 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine scaffold to be employed in one-pot synthetic strategies, allowing for the efficient construction of intricate molecular architectures by varying the reacting components. The presence of the pyridine (B92270) ring offers well-established sites for functionalization, while the isoxazole (B147169) ring can be subject to various transformations, including ring-opening reactions, to introduce further diversity.
The generation of chemical libraries—large collections of structurally related compounds—is a cornerstone of modern drug discovery and materials science. The derivatization of a central scaffold is an efficient approach for this purpose. researchgate.net The 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine core is well-suited for this role.
The process often involves preparing the core scaffold in bulk and then using parallel synthesis techniques to introduce a variety of substituents at different positions. researchgate.net For example, in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline (B6478165) libraries, a common hydrazino-quinoxaline intermediate was reacted with a panel of different aldehydes to introduce structural diversity. mdpi.com This same principle can be applied to the 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine scaffold. The methyl group could be functionalized, or reactions such as halogenation followed by cross-coupling (e.g., Suzuki-Miyaura coupling) could be performed on the pyridine ring to attach a wide range of chemical groups. mdpi.com This systematic derivatization allows for the rapid generation of a library of compounds, where each member retains the core oxazolopyridine structure but possesses unique peripheral functionalities. Such libraries are invaluable for screening to identify molecules with desired properties.
Table 1: Comparison of Synthetic Strategies for Heterocyclic Scaffolds
| Scaffold | Synthetic Approach | Key Features | Reference |
|---|---|---|---|
| Oxazolo[5,4-d]pyrimidines | Multi-step synthesis from a C(2)-functionalized 5-aminooxazole-4-carbonitrile. | Formation of the pyrimidine (B1678525) ring onto a pre-existing oxazole. | nih.gov |
| nih.govnih.govnih.govTriazolo[4,3-a]quinoxalines | Condensation of a hydrazine (B178648) intermediate with various aldehydes, followed by cyclization. | Allows for high diversity by varying the aldehyde component. | mdpi.com |
| Oxazolo[5,4-d]pyrimidines | Scaffold hopping strategy. | Design of novel structures based on known active compounds. | nih.gov |
| Triazolo[4′,5′:4,5]furo[2,3-c]pyridines | Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction followed by post-modification. | Efficient one-pot synthesis to create complex fused systems. | researchgate.net |
Applications in Materials Chemistry and Supramolecular Assemblies
The field of materials chemistry leverages the specific properties of molecules to construct larger, functional assemblies. The 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine scaffold possesses key features that make it an attractive candidate for the design of new materials.
The formation of coordination complexes, where a central metal ion is bonded to one or more ligands, is a fundamental concept in chemistry. bccampus.calumenlearning.com The resulting complexes often exhibit unique electronic, magnetic, and optical properties. The 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine structure contains multiple potential donor atoms—specifically the nitrogen atom of the pyridine ring, the nitrogen atom, and the oxygen atom of the isoxazole ring—making it a potential polydentate ligand.
Heterocyclic systems containing oxadiazole or oxazoline (B21484) rings are known to form stable complexes with a variety of transition metals, including nickel, cadmium, cobalt, palladium, and silver. nih.govmdpi.com For instance, 1,2,4-oxadiazoles, which are isomeric to the ring system in the target compound, have been shown to act as multi-chelating ligands, forming both mononuclear complexes and one-dimensional coordination polymers. mdpi.com The coordination of a metal to such a ligand can enhance its intrinsic properties, leading to applications in areas like light-emitting diodes. mdpi.com The specific geometry and electronic nature of the 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine ligand would influence the structure and properties of the resulting metal complex, offering a tunable platform for materials design.
Table 2: Potential Metal Coordination Sites of 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine
| Potential Donor Atom | Ring System | Coordination Role | Notes |
|---|---|---|---|
| Pyridine Nitrogen | Pyridine | Lewis Base (σ-donor) | A primary and well-established site for metal coordination in pyridine-containing ligands. |
| Isoxazole Nitrogen | Isoxazole ( nih.govnih.govoxazole) | Lewis Base (σ-donor) | Offers a second coordination site, enabling chelation. Its availability can be influenced by steric factors. |
| Isoxazole Oxygen | Isoxazole ( nih.govnih.govoxazole) | Lewis Base (σ-donor) | Can participate in coordination, although typically a weaker donor than the nitrogen atoms. |
Hydrogen bonds are highly directional, non-covalent interactions that are crucial in dictating the three-dimensional arrangement of molecules in the solid state, a field known as crystal engineering. mdpi.com The 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine molecule contains several hydrogen bond acceptors (the N and O atoms) but lacks a strong hydrogen bond donor. However, when derivatized with functional groups containing -OH or -NH moieties, it can participate in robust hydrogen bonding networks.
Crystal structure analyses of related heterocyclic compounds reveal the formation of extensive supramolecular architectures driven by hydrogen bonds. nih.govuni-regensburg.de For example, studies on pyrrolo-azine alcohols show that O-H···N hydrogen bonds can be the primary driving force for crystal packing, leading to the formation of stable, predictable dimeric patterns. mdpi.com Similarly, the crystal structure of a related furo[2,3-c]pyridine derivative shows a lattice arrangement stabilized by hydrogen bond interactions. researchgate.net By introducing appropriate functional groups onto the 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine scaffold, it is possible to program its self-assembly into specific one-, two-, or three-dimensional frameworks, which is a key goal in the design of porous materials and other functional solids.
Contribution to Chemical Probe Development and Imaging Agent Research (focus on chemical design, not biological use)
Chemical probes and imaging agents are molecules designed to detect and visualize specific biological targets or processes. The design of these tools is a highly synthetic challenge, requiring a scaffold that can be precisely functionalized. The 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine core offers a stable and modifiable platform for this purpose.
The design of a chemical probe typically involves three key components: a recognition element that binds to the target, a signaling moiety (e.g., a fluorophore or a radioisotope), and a linker connecting the two. The 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine scaffold can be chemically elaborated to incorporate these features. For instance, research on structurally similar 1,2,4-triazolo[1,5-a]pyrimidines (TPDs) has led to the development of derivatives for photoaffinity labeling, a technique used to identify the binding partners of a molecule. nih.gov This involves incorporating a photoreactive group (like a diazirine) and an alkyne handle for subsequent attachment of a reporter tag via click chemistry.
Furthermore, other heterocyclic scaffolds like imidazo[1,2-a]pyridine have been used to create fluorescent probes that respond to specific analytes, such as hydrogen peroxide. mdpi.com The design often involves attaching a reporter group, whose fluorescence is initially quenched, to the scaffold. Upon reaction with the target analyte, a chemical transformation occurs that restores fluorescence. The 4-Methyl- nih.govnih.govoxazolo[4,5-c]pyridine scaffold could be similarly functionalized, for example, by installing a boronic ester group for hydrogen peroxide sensing or by attaching a known fluorophore whose properties are modulated by binding events involving another part of the molecule. mdpi.com
Table 3: Chemical Design Strategies for Probes Based on Heterocyclic Scaffolds
| Probe Type | Scaffold Example | Required Chemical Modifications | Signaling Mechanism | Reference |
|---|---|---|---|---|
| Photoaffinity Labeling Probe | 1,2,4-Triazolo[1,5-a]pyrimidine | Introduction of a photoreactive group (e.g., diazirine) and a clickable handle (e.g., alkyne). | UV activation creates a covalent bond with the target; the handle allows for later visualization. | nih.gov |
| Fluorescent "Turn-On" Probe | Imidazo[1,2-a]pyridine | Attachment of a boronic ester group to a fluorophore scaffold. | Analyte (H₂O₂) cleaves the boronic ester, restoring the fluorescence of the core structure. | mdpi.com |
| Imaging Agent | 1,2,4-Triazolo[1,5-a]pyrimidine | Incorporation of a radioisotope (e.g., ¹²⁵I) at a specific position on the scaffold. | Radioactive decay allows for detection and quantification of the probe's location. | ekb.eg |
Integration into Catalytic Systems (focus on ligand design and electronic properties, not performance metrics)
A comprehensive analysis of the integration of 4-Methyl- beilstein-journals.orgoxazolo[4,5-c]pyridine into catalytic systems is currently hindered by a lack of specific research in this area. The design of a ligand around this scaffold and the characterization of its electronic properties in a catalytic context remain underexplored subjects in chemical literature.
Ligand Design:
The hypothetical design of ligands based on the 4-Methyl- beilstein-journals.orgoxazolo[4,5-c]pyridine framework would likely leverage the nitrogen atoms of both the pyridine and oxazole rings for coordination to a metal center. The relative positions of these nitrogen atoms could allow for the formation of a five-membered chelate ring, a common and stable motif in coordination chemistry.
The methyl group at the 4-position would be a key consideration in ligand design. Its steric bulk could influence the geometry of the resulting metal complex and the accessibility of the catalytic site. Furthermore, functionalization of the pyridine or oxazole rings could offer a route to fine-tune the steric and electronic properties of the ligand.
Electronic Properties:
Future Directions and Emerging Research Avenues for 4 Methyl 1 2 Oxazolo 4,5 C Pyridine Chemistry
Development of Novel and Unprecedented Synthetic Routes
The future of Current time information in Louisville, KY, US.researchgate.netoxazolo[4,5-c]pyridine chemistry is fundamentally reliant on the development of efficient and versatile synthetic methodologies. While syntheses for related oxazolopyridine isomers often involve the cyclization of appropriately substituted aminopyridinols, these routes may not be directly transferable or optimal for the Current time information in Louisville, KY, US.researchgate.netoxazolo[4,5-c] scaffold. chemicalbook.comresearchgate.net
Future research will likely focus on:
Multi-component Reactions (MCRs): The development of novel MCRs, such as variations of the Groebke–Blackburn–Bienaymé reaction, could provide a rapid and efficient means to assemble the Current time information in Louisville, KY, US.researchgate.netoxazolo[4,5-c]pyridine core from simple starting materials. nih.gov This approach would be particularly valuable for generating libraries of substituted derivatives for screening purposes.
Transition-Metal Catalyzed Cyclizations: The exploration of palladium, copper, or rhodium-catalyzed intramolecular cyclizations of functionalized pyridine (B92270) precursors could offer regioselective and high-yielding pathways to the desired scaffold.
Photochemical and Electrochemical Syntheses: These methods could provide access to reactive intermediates under mild conditions, potentially enabling the formation of the Current time information in Louisville, KY, US.researchgate.netoxazolo[4,5-c]pyridine ring system in ways that are not achievable through traditional thermal methods.
A key challenge will be the regioselective construction of the Current time information in Louisville, KY, US.researchgate.netoxazole (B20620) ring fused to the pyridine core. The development of synthetic routes that allow for precise control over the placement of substituents, such as the methyl group in 4-methyl- Current time information in Louisville, KY, US.researchgate.netoxazolo[4,5-c]pyridine, will be critical for structure-activity relationship (SAR) studies.
Exploration of High-Pressure and Flow Chemistry Techniques for Synthesis
Modern synthetic chemistry is increasingly turning to enabling technologies to overcome the limitations of traditional batch processing. For the synthesis of Current time information in Louisville, KY, US.researchgate.netoxazolo[4,5-c]pyridines, high-pressure and flow chemistry techniques offer significant potential advantages.
High-Pressure Chemistry: Reactions that are sluggish at atmospheric pressure, such as certain cycloadditions or condensations, can be significantly accelerated under high pressure. This could enable the use of less reactive precursors or allow for reactions to be conducted at lower temperatures, potentially improving selectivity and yield.
Flow Chemistry: The use of continuous-flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time. youtube.comyoutube.com This can lead to improved yields, higher purity, and safer handling of reactive intermediates. youtube.com For the synthesis of Current time information in Louisville, KY, US.researchgate.netoxazolo[4,5-c]pyridines, flow chemistry could facilitate the optimization of reaction conditions and enable scalable production. researchgate.netnih.gov An automated flow platform could also be used to rapidly synthesize a library of derivatives for biological or materials screening. youtube.com
| Technology | Potential Advantages for Current time information in Louisville, KY, US.researchgate.netoxazolo[4,5-c]pyridine Synthesis |
| High-Pressure Chemistry | Increased reaction rates, improved yields, access to novel reaction pathways. |
| Flow Chemistry | Precise control of reaction parameters, enhanced safety, improved scalability, and potential for automated synthesis. youtube.comyoutube.com |
Investigation of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis represent green and sustainable approaches to chemical synthesis that could be applied to the functionalization of the Current time information in Louisville, KY, US.researchgate.netoxazolo[4,5-c]pyridine scaffold.
Photocatalysis: The use of visible-light photocatalysis could enable a range of C-H functionalization reactions on the pyridine or methyl-substituted portions of the molecule, allowing for the introduction of new functional groups under mild conditions. This would be a powerful tool for late-stage diversification of the core structure.
Electrocatalysis: Electrosynthesis offers an alternative to traditional chemical oxidants and reductants, often with higher selectivity and reduced waste. Electrocatalytic methods could be developed for the synthesis of the Current time information in Louisville, KY, US.researchgate.netoxazolo[4,5-c]pyridine core itself or for the modification of its substituents.
Research in this area would focus on identifying suitable catalysts and reaction conditions to achieve high selectivity and efficiency for the desired transformations.
Advanced Computational Predictions for Complex Reactivity and Material Properties
Given the novelty of the Current time information in Louisville, KY, US.researchgate.netoxazolo[4,5-c]pyridine system, computational chemistry will be an invaluable tool for guiding experimental work.
Reactivity Predictions: Density Functional Theory (DFT) calculations can be used to predict the regioselectivity of electrophilic and nucleophilic substitution reactions, as well as the feasibility of various cycloaddition and rearrangement pathways. This can help to prioritize synthetic targets and avoid unproductive experimental efforts.
Property Predictions: Computational methods can be used to predict a range of properties for 4-methyl- Current time information in Louisville, KY, US.researchgate.netoxazolo[4,5-c]pyridine and its derivatives, including their electronic properties (HOMO/LUMO energies), absorption and emission spectra, and potential as ligands for metal catalysts or as building blocks for functional materials. nih.gov Molecular docking studies could also predict the binding affinity of these compounds to various biological targets, such as kinases or other enzymes, guiding their development as potential therapeutic agents. nih.gov
| Computational Method | Application to Current time information in Louisville, KY, US.researchgate.netoxazolo[4,5-c]pyridine Research |
| Density Functional Theory (DFT) | Prediction of reactivity, reaction mechanisms, and electronic properties. |
| Molecular Docking | Prediction of binding modes and affinities to biological macromolecules. nih.gov |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption and fluorescence spectra. |
Integration into Functional Polymers and Nanomaterials
The unique electronic and structural features of the Current time information in Louisville, KY, US.researchgate.netoxazolo[4,5-c]pyridine scaffold make it an attractive candidate for incorporation into advanced materials.
Functional Polymers: Derivatives of 4-methyl- Current time information in Louisville, KY, US.researchgate.netoxazolo[4,5-c]pyridine could be designed as monomers for polymerization, leading to novel functional polymers with tailored optical, electronic, or responsive properties. For example, polymers incorporating this heterocyclic unit could find applications as sensors, organic light-emitting diodes (OLEDs), or in drug delivery systems. The chemistry of poly(2-oxazoline)s, for instance, provides a versatile platform for creating functional polymers for biomedical applications. mdpi.comsigmaaldrich.com
Nanomaterials: The Current time information in Louisville, KY, US.researchgate.netoxazolo[4,5-c]pyridine moiety could be used to functionalize the surface of nanomaterials, such as quantum dots or gold nanoparticles, to impart specific recognition properties or to modulate their electronic behavior. These functionalized nanomaterials could have applications in bioimaging, diagnostics, or catalysis.
Interdisciplinary Research at the Interface of Organic Chemistry and Physical Chemistry
A deep understanding of the fundamental physical properties of Current time information in Louisville, KY, US.researchgate.netoxazolo[4,5-c]pyridines will be crucial for their rational design and application.
Photophysical Studies: Detailed investigations into the absorption and fluorescence properties of 4-methyl- Current time information in Louisville, KY, US.researchgate.netoxazolo[4,5-c]pyridine and its derivatives will be necessary to evaluate their potential in applications such as organic electronics and bio-imaging. Time-resolved spectroscopy can be used to study the dynamics of their excited states.
Electrochemical Characterization: Cyclic voltammetry and other electrochemical techniques can be used to determine the redox potentials of these compounds, providing insight into their electronic structure and their suitability for use in electronic devices or as redox mediators.
Supramolecular Chemistry: The nitrogen atoms in the pyridine and isoxazole (B147169) rings provide potential sites for hydrogen bonding and metal coordination. Research into the self-assembly and host-guest chemistry of Current time information in Louisville, KY, US.researchgate.netoxazolo[4,5-c]pyridines could lead to the development of novel sensors, catalysts, or molecular machines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
